Ethyl 2-(4,5-diamino-2-bromophenyl)acetate
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Overview
Description
Ethyl 2-(4,5-diamino-2-bromophenyl)acetate is an organic compound with a complex structure that includes both amino and bromo functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4,5-diamino-2-bromophenyl)acetate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable aromatic precursor, followed by amination and esterification reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4,5-diamino-2-bromophenyl)acetate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom or other functional groups.
Substitution: The amino and bromo groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated compounds.
Scientific Research Applications
Ethyl 2-(4,5-diamino-2-bromophenyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 2-(4,5-diamino-2-bromophenyl)acetate exerts its effects involves interactions with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the bromo group can participate in halogen bonding. These interactions can influence the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-bromophenyl)acetate: Similar in structure but lacks the amino groups, making it less reactive in certain types of reactions.
Ethyl 2-(4-aminophenyl)acetate: Contains only one amino group, resulting in different chemical and biological properties.
Ethyl 2-(4,5-diaminophenyl)acetate:
Uniqueness
Ethyl 2-(4,5-diamino-2-bromophenyl)acetate is unique due to the presence of both amino and bromo groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications. This combination of functional groups allows for a wide range of modifications and interactions, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C10H13BrN2O2 |
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Molecular Weight |
273.13 g/mol |
IUPAC Name |
ethyl 2-(4,5-diamino-2-bromophenyl)acetate |
InChI |
InChI=1S/C10H13BrN2O2/c1-2-15-10(14)4-6-3-8(12)9(13)5-7(6)11/h3,5H,2,4,12-13H2,1H3 |
InChI Key |
CGBHEQZSRQXNDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1Br)N)N |
Origin of Product |
United States |
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